N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide
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Overview
Description
N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity, and a sulfanylacetamide group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the sulfanylacetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated solvents, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-((4-methylphenyl)sulfonyl)amino)propanamide
- N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
- N-(tert-butyl)-2-(4-methylbenzyl)benzamide
Uniqueness
N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide stands out due to its unique combination of a quinazoline core and a sulfanylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H23N3OS |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H23N3OS/c1-14-9-11-15(12-10-14)19-22-17-8-6-5-7-16(17)20(23-19)26-13-18(25)24-21(2,3)4/h5-12H,13H2,1-4H3,(H,24,25) |
InChI Key |
JAJUYSWBWAZQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC(C)(C)C |
Origin of Product |
United States |
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